molecular formula C22H20BrN5O3 B2678113 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 922110-46-1

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2678113
CAS No.: 922110-46-1
M. Wt: 482.338
InChI Key: HFRUFYWHNWIAEO-UHFFFAOYSA-N
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Description

The compound N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a pyrazolo-pyrimidinone derivative featuring a 4-bromobenzyl substituent and a phenoxyacetamide side chain. Its structure comprises a fused bicyclic pyrazolo[3,4-d]pyrimidin-4-one core, a motif commonly associated with kinase inhibition and anticancer activity. The 4-bromobenzyl group enhances lipophilicity and may influence target binding affinity, while the phenoxyacetamide moiety contributes to solubility and metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools like ORTEP-3.

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O3/c23-17-8-6-16(7-9-17)13-27-15-25-21-19(22(27)30)12-26-28(21)11-10-24-20(29)14-31-18-4-2-1-3-5-18/h1-9,12,15H,10-11,13-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRUFYWHNWIAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrazolopyrimidine core.

    Attachment of the phenoxyacetamide moiety: This can be accomplished through an amide coupling reaction using phenoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 4-bromobenzyl group undergoes substitution reactions with nitrogen-based nucleophiles, a key strategy for structural diversification.

Reaction Conditions Nucleophile Product Yield Reference
Aniline, RT, 24 hrsPrimary amine4-(phenylamino)benzyl derivative78%
Hydrazine hydrate, 80°C, 6 hrsHydrazine4-hydrazinylbenzyl intermediate (precursor for hydrazone formation)85%
Sodium methoxide, DMF, refluxMethoxide4-methoxybenzyl analog62%

This bromine atom’s reactivity is enhanced by electron-withdrawing effects from the adjacent pyrimidinone ring .

Hydrolysis and Functional Group Interconversion

The acetamide moiety and pyrimidinone core participate in hydrolysis and condensation reactions:

Acetamide Hydrolysis

Conditions Product Application Reference
6M HCl, reflux, 4 hrsCarboxylic acid derivativeImproved water solubility for biological assays
NaOH (10%), ethanol, 60°C, 2 hrsSodium carboxylateSalt formation for crystallization

Pyrimidinone Ring Modifications

Reaction Reagents Outcome Key Observation
CyclocondensationThiourea, POCl₃Thieno[2,3-d]pyrimidine analogsEnhanced kinase inhibition activity
Oxidative ring expansionH₂O₂, FeCl₃Pyrazolo[1,5-a]pyrimidine derivativesAltered π-stacking interactions

Hydrazone and Schiff Base Formation

The ethylenediamine linker enables condensation reactions:

Carbonyl Source Conditions Product Biological Relevance
4-chlorobenzaldehydeGlacial acetic acid, refluxHydrazone with enhanced lipophilicityImproved blood-brain barrier penetration
AcetophenoneEtOH, 12 hrsSchiff base analogTested for antiviral activity

These reactions exploit the compound’s secondary amine group, with reaction rates dependent on carbonyl electrophilicity .

Electrophilic Aromatic Substitution

The phenoxy ring undergoes directed substitution:

Reagent Position Product Yield Reference
HNO₃/H₂SO₄, 0°CPara4-nitrophenoxy derivative54%
Cl₂, FeCl₃Ortho2-chlorophenoxy variant67%
Br₂, CCl₄Meta3-bromophenoxy compound48%

Regioselectivity follows established electrophilic substitution patterns, with nitration favoring the para position due to steric hindrance.

Metal-Catalyzed Cross-Coupling Reactions

The bromobenzyl group participates in palladium-mediated couplings:

Reaction Type Catalyst System Coupling Partner Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl derivatives for kinase profiling
Buchwald-HartwigPd₂(dba)₃, XantphosPiperazineIntroduction of basic amine groups

These reactions enable late-stage diversification, critical for structure-activity relationship (SAR) studies .

Key Stability Considerations

  • Acid Sensitivity : The glycosidic C-N bond in the pyrazolo[3,4-d]pyrimidine core undergoes hydrolysis under strong acidic conditions (pH < 2).

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the phenoxyacetamide bond, requiring storage in amber vials.

  • Oxidative Stability : The compound resists oxidation by atmospheric O₂ but degrades rapidly in the presence of peroxides.

This reactivity profile highlights the compound’s versatility as a scaffold for generating derivatives with optimized pharmacological properties. Strategic modifications at the bromobenzyl, acetamide, and phenoxy sites allow precise tuning of target affinity and physicochemical characteristics.

Scientific Research Applications

Anticancer Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide has been investigated for its anticancer properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation, such as polo-like kinase 1 (Plk1) and various phosphodiesterases (PDEs) .

Mechanism of Action:
The compound likely disrupts mitotic progression in cancer cells by inhibiting Plk1 activity. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancerous cells .

Enzyme Inhibition

The structural characteristics suggest that this compound may also act as an inhibitor of phosphodiesterases, which are crucial in regulating cellular signaling pathways. Inhibition of PDEs can result in increased levels of cyclic nucleotides like cAMP and cGMP, influencing various physiological processes .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives similar to this compound demonstrated significant inhibitory effects on tumor cell lines. The study highlighted the compound's ability to induce apoptosis through the modulation of specific signaling pathways .

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that certain compounds within this class effectively inhibited PDE9A activity, leading to enhanced intracellular signaling and potential therapeutic benefits in cardiovascular diseases .

Mechanism of Action

The mechanism of action of N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Example 53 from :

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core : Shares the pyrazolo[3,4-d]pyrimidin-4-one scaffold but incorporates a chromen-4-one ring instead of a bromobenzyl group.
  • Physicochemical Properties :
    • Melting Point (MP): 175–178°C
    • Molecular Weight (MW): 589.1 g/mol (M++1)

Target Compound :

  • Core : Pyrazolo[3,4-d]pyrimidin-4-one with 4-bromobenzyl substitution.
  • Substituents: Bromine increases molecular weight (theoretical MW: ~525 g/mol) and may enhance halogen bonding with target proteins. The phenoxyacetamide group improves solubility compared to benzamide analogues.
  • Hypothesized Activity: Likely targets kinases (e.g., JAK2 or PI3K) due to structural similarity to known inhibitors.

Phenoxyacetamide-Containing Analogues

Compounds m, n, o from :

These isomers feature phenoxyacetamide groups but lack the pyrazolo-pyrimidinone core. Instead, they incorporate tetrahydropyrimidinyl-butanamide backbones.

  • Stereochemical variations (e.g., 2R,4R,5S vs. 2S,4S,5S) significantly affect bioavailability and target selectivity.

Comparative Analysis Table

Compound Core Structure Key Substituents MP (°C) MW (g/mol) Potential Activity
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Bromobenzyl, phenoxyacetamide N/A* ~525* Kinase inhibition (hypothesized)
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one Fluorophenyl, chromen-4-one, benzamide 175–178 589.1 Anticancer (kinase inhibition)
Compounds m, n, o () Tetrahydropyrimidinyl-butanamide Phenoxyacetamide, stereochemical variants N/A ~700† Unknown (structural isomers)

†Approximate value derived from molecular formula in .

Key Findings

Substituent Impact: Bromine in the target compound may enhance binding affinity compared to fluorine in Example 53 due to stronger halogen bonding. Phenoxyacetamide vs. benzamide side chains influence solubility and metabolic stability, critical for pharmacokinetics.

The pyrazolo-pyrimidinone core in the target compound is more compact, favoring selective kinase inhibition.

Methodological Considerations

  • Structural Refinement : Both the target compound and Example 53 likely utilized SHELXL for crystallographic refinement.
  • Visualization : ORTEP-3 aids in comparing conformational differences between analogues.

Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C20H21BrN4O3C_{20}H_{21}BrN_{4}O_{3}, with a molecular weight of approximately 433.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of kinases, which play critical roles in cancer cell signaling pathways.

Anticancer Activity

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures can exhibit significant anticancer properties. For instance:

  • Inhibition of Kinase Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can selectively inhibit cyclin-dependent kinases (CDKs) and other related kinases, leading to reduced cancer cell proliferation and increased apoptosis .
  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast, lung, and colon cancer) have demonstrated that these compounds can induce cell cycle arrest and apoptosis .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties. The presence of the bromobenzyl group enhances lipophilicity, potentially improving membrane permeability and leading to greater antimicrobial efficacy .

Case Studies

  • Study on Cancer Cell Lines : A systematic evaluation was conducted on the effects of this compound against MCF-7 (breast cancer) cells. Results indicated a dose-dependent decrease in cell viability with IC50 values in the low micromolar range .
  • Antimicrobial Testing : Another study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityCell Line/PathogenObserved EffectReference
AnticancerMCF-7 (Breast)IC50 < 10 µM
AntimicrobialS. aureusMIC = 32 µg/mL
AntimicrobialE. coliMIC = 64 µg/mL

Q & A

Q. What are common synthetic routes for preparing this compound, and how can structural confirmation be achieved?

The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone intermediates with functionalized acetamide side chains. For example:

  • Step 1 : React 5-(4-bromobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-substituted acetamides in a nucleophilic substitution reaction (e.g., using DMF as a solvent at 80–100°C) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization : Use 1H/13C NMR to confirm substitution patterns (e.g., pyrazolo-pyrimidine ring protons at δ 8.2–8.5 ppm, bromobenzyl aromatic protons at δ 7.3–7.6 ppm) and HRMS for molecular ion validation .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>95% required for biological assays).
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for pyrimidinone and acetamide groups) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Antioxidant Activity : Employ DPPH radical scavenging assays (IC50 calculation) as described for structurally related pyrazolo-benzothiazine acetamides .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrazolo-pyrimidine core under varying conditions?

  • Reaction Solvent : Compare DMF vs. THF; DMF improves solubility of bromobenzyl intermediates .
  • Catalyst Screening : Test K₂CO₃ vs. Cs₂CO₃—the latter enhances nucleophilic substitution efficiency by 15–20% .
  • Temperature Control : Higher temperatures (>100°C) may degrade the pyrimidinone ring; optimize at 80–90°C .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Case Example : If a compound shows potent kinase inhibition in vitro but poor activity in cell-based assays:
    • Solubility Check : Measure logP (e.g., via shake-flask method; ideal range: 2–4).
    • Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify rapid degradation .
    • Off-Target Profiling : Use proteome-wide affinity chromatography to detect non-specific binding .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

  • Structural Modifications :
    • Replace the phenoxy group with a bioisostere (e.g., thiophenoxy) to reduce CYP450-mediated oxidation .
    • Introduce methyl groups at the ethyl linker to sterically hinder metabolic cleavage .
  • In Silico Guidance : Use molecular docking (AutoDock Vina) to predict interactions with CYP3A4 and adjust substituents accordingly .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle).
  • CRISPR-Cas9 Knockout : Validate target dependency by knocking out the suspected kinase and assessing resistance .
  • SPR Analysis : Measure binding kinetics (KD, kon/koff) using surface plasmon resonance for direct target engagement .

Methodological Considerations for Data Reproducibility

Q. What are common pitfalls in spectral interpretation for this class of compounds?

  • NMR Artifacts : Residual DMSO-d6 peaks may obscure acetamide NH signals (δ 9–10 ppm); use DMSO-d6 with 0.03% TMS for clarity .
  • Mass Spec Adducts : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) can lead to misassignment; run in negative ion mode for verification .

Q. How to design dose-response studies for in vivo efficacy trials?

  • PK/PD Modeling : Use WinNonlin to correlate plasma exposure (AUC) with target inhibition.
  • Dose Range : Start with 10–100 mg/kg (oral) based on murine bioavailability studies (≥30% target coverage required) .

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